An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-[Bis(2-hydroxyethyl)amino]phenol
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-[Bis(2-hydroxyethyl)amino]phenol
Foreword: Navigating Scarcity with Chemical Principles
The compound 2-[Bis(2-hydroxyethyl)amino]phenol is a unique trifunctional molecule incorporating a phenol, a tertiary amine, and two primary alcohols. Direct, published data on this specific chemical entity is notably scarce in readily accessible scientific literature. This guide, therefore, leverages fundamental principles of organic chemistry and extrapolates data from closely related analogues to construct a comprehensive technical profile. By examining the well-documented chemistry of the 2-aminophenol core and the N,N-bis(2-hydroxyethyl) substituent, we can build a robust and predictive understanding of the target molecule's properties and behavior. This document is intended for researchers, scientists, and drug development professionals who can appreciate the synthesis of foundational knowledge to guide their work with novel or under-documented chemical structures.
Core Molecular Profile and Physicochemical Properties
2-[Bis(2-hydroxyethyl)amino]phenol is structured around a 2-aminophenol core, where the amino group has been di-alkylated with two hydroxyethyl chains. This structure brings together the nucleophilic and redox-active nature of an aminophenol with the hydrophilic and reactive potential of two primary alcohol groups.
Table 1: Predicted Physicochemical Properties of 2-[Bis(2-hydroxyethyl)amino]phenol
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₁₀H₁₅NO₃ | Derived from structural analysis. |
| Molecular Weight | 197.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely an off-white to beige solid | 2-Aminophenol is a white solid[1]. N-Phenyldiethanolamine is a solid with a melting point of 56-58 °C[2]. The introduction of hydrogen bonding groups (phenolic and alcoholic OH) would favor a solid state. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Moderately soluble in hot water. | The two hydroxyethyl groups and the phenolic hydroxyl group will impart significant polarity and hydrogen bonding capability, enhancing water solubility compared to 2-aminophenol alone[1]. |
| pKa (Predicted) | Phenolic OH: ~10-11; Tertiary Amine (Conjugate Acid): ~4-5 | The pKa of the phenolic proton in 2-aminophenol is 9.97[1]. The pKa of the conjugate acid of the amino group in 2-aminophenol is 4.78[1]. Alkylation of the amine to a tertiary amine is expected to slightly lower the pKa of its conjugate acid. |
Synthesis and Purification
The most direct and industrially relevant synthesis of 2-[Bis(2-hydroxyethyl)amino]phenol involves the di-hydroxyethylation of 2-aminophenol. This is typically achieved through reaction with ethylene oxide.
Proposed Synthesis Pathway: Hydroxyethylation of 2-Aminophenol
The reaction proceeds via a nucleophilic attack of the amino group of 2-aminophenol on the strained epoxide ring of ethylene oxide. The reaction is typically performed in a polar solvent and can be catalyzed by acid or base, though it often proceeds with the amine itself acting as the nucleophile. Two successive additions of ethylene oxide to the primary amine yield the desired product.
Caption: Proposed synthesis of 2-[Bis(2-hydroxyethyl)amino]phenol.
Experimental Protocol: Synthesis via Ethylene Oxide
Warning: Ethylene oxide is a toxic, flammable, and carcinogenic gas. This synthesis should only be performed by trained personnel in a specialized, pressure-rated chemical reactor with appropriate safety controls and monitoring[3].
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Reactor Setup: Charge a pressure reactor with 2-aminophenol (1.0 eq.) and a suitable solvent such as water or ethanol.
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Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.
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Reactant Addition: Heat the stirred mixture to the desired reaction temperature (typically 60-100 °C). Carefully introduce ethylene oxide (2.0-2.2 eq.) into the reactor, maintaining the temperature and pressure within safe limits. Aromatic amines react readily with ethylene oxide[4].
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Reaction Monitoring: Monitor the reaction progress by periodically taking samples (after safe depressurization and purging) and analyzing them by TLC or HPLC to track the disappearance of the starting material and the mono-substituted intermediate.
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Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and vent any excess ethylene oxide through a scrubber system. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Spectral Analysis (Predicted)
While no specific spectra for 2-[Bis(2-hydroxyethyl)amino]phenol were found, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR:
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Aromatic Protons: Expect a complex multiplet pattern in the ~6.5-7.2 ppm range for the four protons on the substituted benzene ring.
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Methylene Protons: Two distinct triplets are expected for the -N-CH₂-CH₂-OH groups. The protons on the carbons attached to the nitrogen (-N-CH₂-) would likely appear around 3.5-3.8 ppm, while the protons on the carbons attached to the oxygen (-CH₂-OH) would be slightly downfield, perhaps 3.8-4.1 ppm.
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Hydroxyl Protons: Two broad singlets, one for the phenolic -OH and one for the two alcoholic -OH groups. Their chemical shifts would be highly dependent on solvent and concentration but could appear between 4.0 and 10.0 ppm.
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¹³C NMR:
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Aromatic Carbons: Expect six signals in the aromatic region (~110-150 ppm). The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the amino group (C-N) would be the most downfield.
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Aliphatic Carbons: Two signals are expected for the ethyl groups: one for the carbon attached to nitrogen (-N-C H₂) around 50-55 ppm and one for the carbon attached to oxygen (-C H₂-OH) around 60-65 ppm.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad and strong band from ~3200 to 3600 cm⁻¹ due to the overlapping stretches of the phenolic and alcoholic hydroxyl groups involved in hydrogen bonding.
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C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.
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C-N Stretch: A signal in the ~1250-1350 cm⁻¹ region.
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C-O Stretch: Strong signals for the phenolic C-O (~1200-1280 cm⁻¹) and alcoholic C-O (~1000-1100 cm⁻¹) stretches.
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Chemical Reactivity and Stability
The reactivity of 2-[Bis(2-hydroxyethyl)amino]phenol is governed by the interplay of its three distinct functional groups. The ortho-relationship of the phenol and the tertiary amine is particularly significant.
Key Reactive Sites
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Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a highly nucleophilic phenoxide. It can undergo O-alkylation, O-acylation, and participate in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions.
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Tertiary Amino Group: This site is basic and nucleophilic. It can be protonated in acidic conditions, rendering it non-nucleophilic. It can also be oxidized.
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Primary Alcohol Groups: These two hydroxyl groups can be oxidized to aldehydes or carboxylic acids, or undergo esterification and etherification reactions.
pH-Dependent Reactivity
The chemoselectivity of reactions involving this molecule can be strategically controlled by adjusting the pH, which alters the relative nucleophilicity of the amino and hydroxyl groups.
Caption: Control of functional group reactivity by pH.
Intramolecular Cyclization and Heterocycle Formation
A hallmark of 2-aminophenol derivatives is their ability to form heterocyclic structures. Due to the proximity of the amino and hydroxyl groups, this molecule is a prime candidate for synthesizing benzoxazole derivatives, which are important scaffolds in medicinal chemistry[1][5]. For example, condensation with an aldehyde or carboxylic acid would lead to the formation of a 2-substituted benzoxazole, a reaction that proceeds via an initial imine or amide formation followed by intramolecular cyclization.
Stability and Storage
Aminophenols are susceptible to auto-oxidation, especially in the presence of air and light, often leading to the formation of colored polymeric quinone-imine structures[6]. Therefore, 2-[Bis(2-hydroxyethyl)amino]phenol should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Applications in Research and Drug Development
While not a drug itself, 2-[Bis(2-hydroxyethyl)amino]phenol serves as a versatile scaffold and intermediate for creating more complex molecules with potential therapeutic applications.
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Heterocyclic Synthesis: As a precursor to benzoxazoles, it provides a gateway to a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties[7].
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Metal-Complexing Ligands: The O, N, O, O donor set (from the phenol, amine, and two alcohols) makes this molecule an excellent candidate for a tetradentate ligand. Metal complexes of aminophenol derivatives are studied for various applications, including catalysis and as therapeutic agents.
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Polymer Chemistry: The trifunctional nature of the molecule allows it to act as a cross-linking agent or a monomer in the synthesis of specialty polymers, such as polyurethanes or polyesters, where the hydroxyl groups can react with isocyanates or acid derivatives.
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Drug Conjugation: The two primary alcohol groups provide convenient handles for attaching the molecule to other substrates, such as proteins, antibodies, or larger drug molecules. This can be used to improve solubility, modify pharmacokinetic properties, or create targeted drug delivery systems.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-[Bis(2-hydroxyethyl)amino]phenol. Therefore, handling precautions must be based on the known hazards of its parent compound, 2-aminophenol, and related ethanolamines.
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Hazard Classification (Inferred): Suspected of causing genetic defects. Harmful if swallowed or if inhaled. May cause an allergic skin reaction. Causes skin and serious eye irritation[1].
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from strong oxidizing agents, acids, and acid chlorides.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
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Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
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References
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NextSDS. (n.d.). 2-[bis(2-hydroxyethyl)amino]-5-nitrophenol — Chemical Substance Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Phenol, 2-[bis(2-hydroxyethyl)amino]-5-nitro- - Substance Details. Retrieved from [Link]
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SpectraBase. (n.d.). 2-[(2'-Hydroxy-1',2'-diphenylethyl)amino]-phenol. Retrieved from [Link]
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SpectraBase. (n.d.). Phenol, 2,6-di(tert-butyl)-4-bis(2-hydroxyethyl)aminomethyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-[BIS(2-HYDROXYETHYL)AMINO]ETHAN-1-OL | CAS 102-71-6. Retrieved from [Link]
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European Patent Office. (2010). Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof - Patent 1634572. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
- Hakimi, M., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. African Journal of Pure and Applied Chemistry.
- European Patent Office. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
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LookChem. (n.d.). N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate. Retrieved from [Link]
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European Commission. (n.d.). N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Retrieved from [Link]
- International Journal of Research Culture Society. (2017). Study - Addition Reaction of Ethylene Oxide.
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Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
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Chemical Reaction Engineering, TUHH. (n.d.). Selective Oxidation of Ethylene to Ethylene Oxide on Silver Catalysts at Industrial Conditions. Retrieved from [Link]
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PubMed. (2013). Ethylene oxide's role as a reactive agent during sterilization: effects of polymer composition and device architecture. Retrieved from [Link]
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NIST. (n.d.). 2-(2-Hydroxybenzylideneamino)phenol. Retrieved from [Link]
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ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Retrieved from [Link]
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